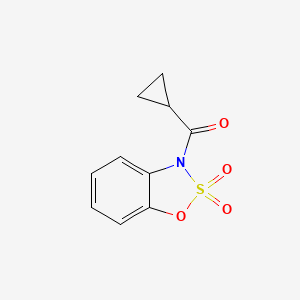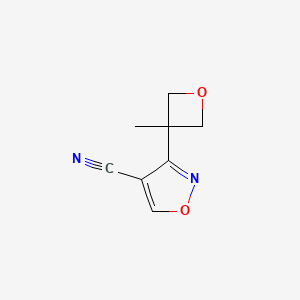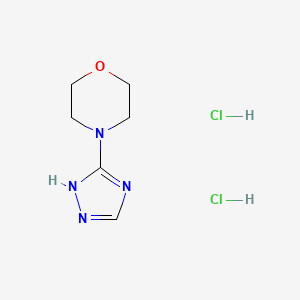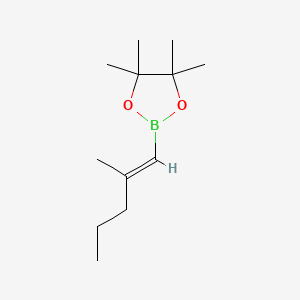
4,4,5,5-Tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of boron in the structure makes it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with an appropriate alkene. Common reagents include boronic acids, boronate esters, and alkenes. The reaction conditions often require a catalyst, such as a palladium or nickel complex, and may be carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the synthesis while maintaining control over reaction conditions.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a borohydride.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or organometallic reagents.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds.
科学研究应用
4,4,5,5-Tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs or as a probe in biological systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of a carbon-carbon bond. The specific pathways and molecular targets depend on the reaction and application.
相似化合物的比较
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2-methylbut-1-en-1-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(2-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific alkene substituent, which can influence its reactivity and the types of reactions it can undergo. The presence of the 2-methylpent-1-en-1-yl group may provide steric and electronic effects that differentiate it from other similar compounds.
属性
分子式 |
C12H23BO2 |
|---|---|
分子量 |
210.12 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[(E)-2-methylpent-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO2/c1-7-8-10(2)9-13-14-11(3,4)12(5,6)15-13/h9H,7-8H2,1-6H3/b10-9+ |
InChI 键 |
WABGMVQALHKCBV-MDZDMXLPSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/CCC |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


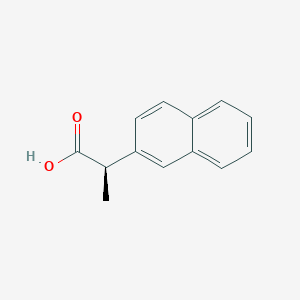

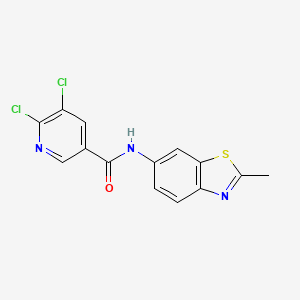


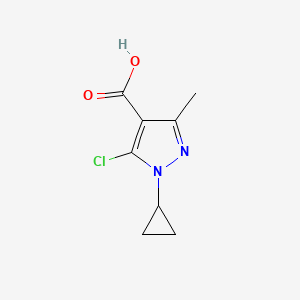
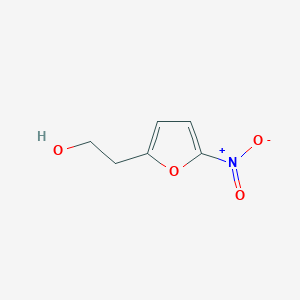
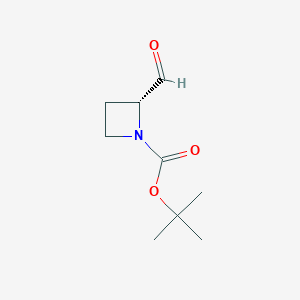
![4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13575046.png)
